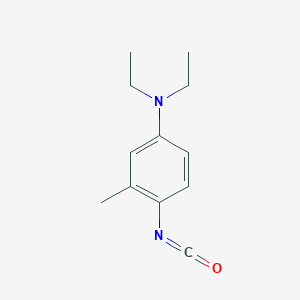![molecular formula C20H16O4S2 B14351924 1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene CAS No. 98496-56-1](/img/structure/B14351924.png)
1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected through a phenylethene moiety and disulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by subsequent dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of zeolite beta as a catalyst is crucial for the efficient alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene involves its ability to mediate radical polymerization reactions. The phenylethene moiety facilitates the formation of radical intermediates, which then propagate the polymerization process. The disulfonyl groups enhance the stability of the radical intermediates, leading to controlled polymerization and the formation of low molecular weight polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacks the disulfonyl groups.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with a different arrangement of functional groups.
Uniqueness
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is unique due to the presence of disulfonyl groups, which impart distinct chemical reactivity and stability compared to its analogues. This uniqueness makes it valuable in specific applications, particularly in controlled radical polymerization processes.
Propriétés
Numéro CAS |
98496-56-1 |
|---|---|
Formule moléculaire |
C20H16O4S2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1,2-bis(benzenesulfonyl)ethenylbenzene |
InChI |
InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
FRTXIJXFCAVKSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


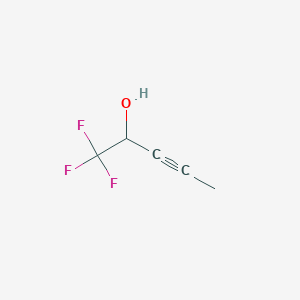
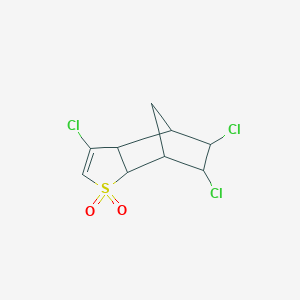
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
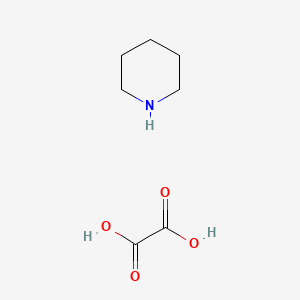
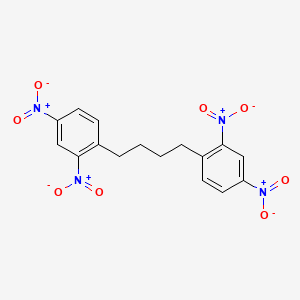


![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
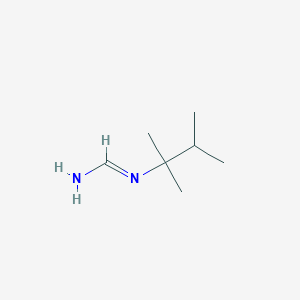
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
